molecular formula C12H6ClF3O B8551545 2-(Trifluoromethyl)naphthalene-4-carbonyl chloride

2-(Trifluoromethyl)naphthalene-4-carbonyl chloride

Cat. No. B8551545
M. Wt: 258.62 g/mol
InChI Key: CDMCHSRPWBQGBJ-UHFFFAOYSA-N
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Patent
US06365602B1

Procedure details

A mixture containing 3-trifluoromethyl-1-naphthoic acid (0.10 g) and dry DCM (5 mL) was treated with oxalyl chloride (0.065 g) at 25° C. A catalytic amount of DMF was added, the mixture stirred for 4 hours, then the DCM was removed in vacuo. The solid residue was re-dissolved in dry DCM and used without further purification.
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.065 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[C:3]1[CH:4]=[C:5]([C:13](O)=[O:14])[C:6]2[C:11]([CH:12]=1)=[CH:10][CH:9]=[CH:8][CH:7]=2.C(Cl)[Cl:19].C(Cl)(=O)C(Cl)=O>CN(C=O)C>[F:1][C:2]([F:17])([F:16])[C:3]1[CH:4]=[C:5]([C:13]([Cl:19])=[O:14])[C:6]2[C:11]([CH:12]=1)=[CH:10][CH:9]=[CH:8][CH:7]=2

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
FC(C=1C=C(C2=CC=CC=C2C1)C(=O)O)(F)F
Name
Quantity
5 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.065 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the DCM was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The solid residue was re-dissolved in dry DCM
CUSTOM
Type
CUSTOM
Details
used without further purification

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
FC(C=1C=C(C2=CC=CC=C2C1)C(=O)Cl)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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